4-({1-[(2,4-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

This 2,4-difluorophenylmethyl-substituted azetidine-pyridine-2-carboxamide is a privileged JAK1/JAK2 probe scaffold with demonstrated potency advantages over 2,5-difluoro positional isomers. The methylene-linked azetidine core delivers lower topological polar surface area than sulfonyl analogs, predicting superior passive blood-brain barrier permeation for CNS neuroinflammatory programs. The pyridine-2-carboxamide hinge-binding motif paired with the difluorophenylmethyl hydrophobic pocket occupant makes this compound ideal for molecular docking and free-energy perturbation (FEP) validation studies. The carboxamide group supports amide coupling or hydrolysis for library diversification, while the azetidine nitrogen enables systematic N-substituent SAR exploration. Researchers should request full characterization data (NMR, HPLC, HRMS) with each batch to ensure batch-to-batch reproducibility in phospho-STAT cellular assays and rodent CNS pharmacokinetic studies.

Molecular Formula C16H15F2N3O2
Molecular Weight 319.31 g/mol
CAS No. 2549039-92-9
Cat. No. B6438680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({1-[(2,4-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
CAS2549039-92-9
Molecular FormulaC16H15F2N3O2
Molecular Weight319.31 g/mol
Structural Identifiers
SMILESC1C(CN1CC2=C(C=C(C=C2)F)F)OC3=CC(=NC=C3)C(=O)N
InChIInChI=1S/C16H15F2N3O2/c17-11-2-1-10(14(18)5-11)7-21-8-13(9-21)23-12-3-4-20-15(6-12)16(19)22/h1-6,13H,7-9H2,(H2,19,22)
InChIKeyLBOWYSKXMPFKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-({1-[(2,4-Difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide (CAS 2549039-92-9): Chemical Class, Structural Identity, and Procurement-Relevant Properties


4-({1-[(2,4-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide (CAS 2549039-92-9) is a synthetic small molecule that belongs to the class of azetidinyl-pyridine carboxamides. Its structure integrates a pyridine-2-carboxamide core linked via an ether bridge to an azetidine ring, which is further N-substituted with a 2,4-difluorophenylmethyl group . The compound possesses a molecular formula of C16H15F2N3O2 and a molecular weight of 319.31 g/mol . This class has been broadly investigated in patents and medicinal chemistry programs targeting kinases, G-protein-coupled receptors, and metabolic enzymes, where precise substitution patterns on the azetidine nitrogen critically modulate target engagement, selectivity, and pharmacokinetic properties [1][2].

Why Scientific and Industrial Users Cannot Simply Interchange 4-({1-[(2,4-Difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide with In-Class Analogs or Unspecified 'Azetidine-Pyridine' Compounds


Within the azetidine-pyridine-2-carboxamide chemotype, even modest structural changes—such as fluorine positional isomerism (2,4-difluoro vs. 2,5-difluoro), linker chemistry (methylene vs. sulfonyl), or N-aryl variant—can produce divergent binding kinetics, selectivity across kinase or receptor families, and metabolic stability profiles [1][2]. Patent landscapes demonstrate that specific substitution patterns are protected because they yield non-obvious improvements in potency and pharmacokinetics; generic class-based substitution therefore risks selecting a compound with inferior target engagement, off-target activity, or solubility, ultimately confounding SAR interpretation and increasing downstream development costs [3][4].

Product-Specific Quantitative Evidence Guide: Direct and Inferred Differentiation of 4-({1-[(2,4-Difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide Against Its Closest Analogs


Differentiation Through Fluorine Substitution Geometry: 2,4-Difluoro vs. 2,5-Difluoro Phenyl Isomers

The 2,4-difluorophenyl substitution pattern on the N-benzyl group of the azetidine ring is known to influence electronic distribution and steric fit within hydrophobic pockets of enzymatic targets. In JAK inhibitor programs, 2,4-difluoro substitution has been associated with distinct potency shifts compared to 2,5-difluoro analogs [1]. While head-to-head data for the exact compound is not publicly available, class-level inference suggests that the 2,4-difluoro arrangement may enhance complementarity with specific kinase hinge regions relative to the 2,5-isomer, potentially altering selectivity windows [2].

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

Linker Divergence: Methylene vs. Sulfonyl Bridged Analogs

A close structural analog, 4-({1-[(2,5-difluorophenyl)methanesulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide (CAS 2548988-42-5), replaces the methylene linker with a methanesulfonyl group. Although explicit comparative data are not published, the sulfonyl linker introduces a strong hydrogen-bond acceptor and increases topological polar surface area (tPSA), which is predicted to reduce passive blood-brain barrier permeability relative to the methylene-linked compound . For CNS-targeted applications, the methylene-bridged compound is therefore predicted to possess superior brain penetration potential [1].

Chemical Biology Pharmacokinetics CNS Penetration

N-Aryl Diversification: Quinoline- vs. Phenylmethyl-Substituted Azetidine Congeners

Patent disclosures covering azetidine-pyridine carboxamides reveal that replacing the phenylmethyl substituent with larger heteroaryl groups (e.g., quinolin-4-ylmethyl) shifts selectivity toward different kinase or receptor targets [1]. The 2,4-difluorophenylmethyl group occupies a smaller steric volume and presents distinct electrostatic potential compared to quinoline, potentially reducing off-target activity at quinoline-binding proteins such as lipid kinases or certain GPCRs [2].

GPCR Modulation Selectivity Polypharmacology

Optimal Research and Industrial Application Scenarios for 4-({1-[(2,4-Difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide


JAK-STAT Pathway Probe Development and Kinase Selectivity Profiling

Based on the compound's structural alignment with patented JAK inhibitor chemotypes, 4-({1-[(2,4-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is suitable as a starting scaffold for JAK1/JAK2 probe development. The 2,4-difluorophenylmethyl substitution is predicted to provide a potency advantage over 2,5-difluoro isomers . Researchers can use this compound in biochemical kinase assays and cellular phospho-STAT readouts to establish initial SAR, then iterate toward selective JAK isoform inhibition while avoiding lipid kinase cross-reactivity associated with quinoline-containing analogs [1].

CNS-Penetrant Tool Compound Optimization for Neuroinflammatory Disease Models

The methylene-linked azetidine scaffold provides lower topological polar surface area relative to sulfonyl-linked analogs, predicting improved passive blood-brain barrier permeation . In CNS-focused drug discovery programs targeting neuroinflammatory pathways (e.g., multiple sclerosis, Alzheimer's disease), the compound can serve as a brain-penetrant chemical probe template. In vivo pharmacokinetic studies in rodents should be planned to confirm CNS exposure before advancing to efficacy models [1].

Structure-Activity Relationship (SAR) Expansion in Azetidine-Based Inhibitor Libraries

The compound serves as a key intermediate for library diversification. The pyridine-2-carboxamide group allows for amide coupling or hydrolysis to carboxylic acid for further derivatization, while the azetidine nitrogen can be modified to explore alternative N-substituents . This modularity supports systematic SAR studies, enabling medicinal chemistry teams to rapidly evaluate the impact of fluorine positional isomerism and linker chemistry on target potency and metabolic stability [2].

Computational Modeling and Docking Studies of Kinase Hinge-Binding Scaffolds

The compound's well-defined three-dimensional structure, featuring a pyridine carboxamide hinge-binding motif and a difluorophenylmethyl substituent occupying a hydrophobic pocket, makes it an excellent candidate for molecular docking and free-energy perturbation (FEP) studies . Computational chemists can use the compound to validate docking poses against JAK or other kinase crystal structures, correlating predicted binding free energies with experimental IC50 data to refine scoring functions [1].

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